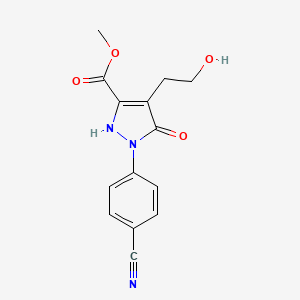![molecular formula C14H13ClN2O2S B1520394 N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide CAS No. 1235441-48-1](/img/structure/B1520394.png)
N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide
Descripción general
Descripción
“N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide” is a heterocyclic compound with a wide variety of applications across various fields of research. It has a molecular weight of 308.79 . The IUPAC name for this compound is N-{4-[(2-chloropropanoyl)amino]phenyl}-2-thiophenecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13ClN2O2S/c1-9(15)13(18)16-10-4-6-11(7-5-10)17-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Thiophene Derivatives in Carcinogenicity Studies
- Synthesis and Evaluation for Carcinogenicity : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. Studies suggest that while these compounds show some in vitro activity indicative of carcinogenic potential, their overall chemical and biological behavior raises questions about their ability to cause tumors in vivo. This research highlights the complex nature of predicting carcinogenicity based on in vitro studies alone (Ashby et al., 1978).
Environmental Impact and Biodegradation
- Biodegradation of Environmental Toxins : Studies on compounds like Chlorpropham (CIPC), a N-phenyl carbamate, underscore the environmental persistence of such chemicals and their potential toxic and carcinogenic impact on humans. Research into the degradation mechanisms, including hydrolysis, biolysis, and photolysis, is crucial for understanding how to mitigate these effects in the environment (Smith & Bucher, 2012).
Pharmacological Applications
- Psychotropic Activity of Phosphorylated Derivatives : The development of drugs with psychotropic activity from phosphorylated carboxylic acids derivatives, including phosphorylacetohydrazides, points to the potential for these compounds in treating neurological disorders. These studies emphasize the importance of exploring novel mechanisms of action and drug delivery systems for psychiatric and neurological conditions (Semina et al., 2016).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential : Research into various cinnamic acid derivatives and imidazole derivatives has shown that these compounds exhibit significant antimicrobial and antitumor activities. Such studies are pivotal in the search for new therapeutic agents, highlighting the diversity of applications for thiophene and related compounds in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011; Iradyan et al., 2009).
Propiedades
IUPAC Name |
N-[4-(2-chloropropanoylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-9(15)13(18)16-10-4-6-11(7-5-10)17-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWGHGXXLNTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



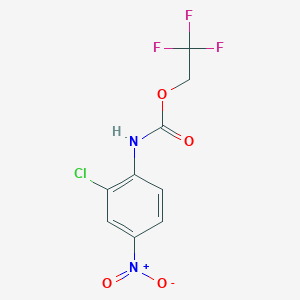

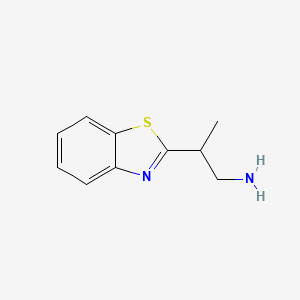
![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)
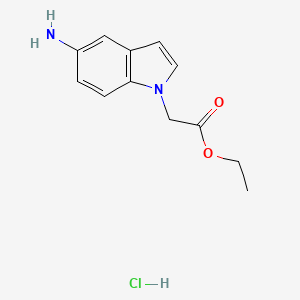
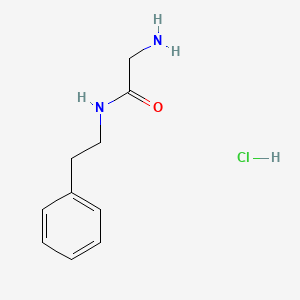
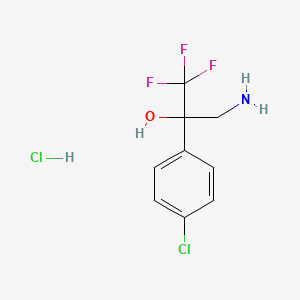
amine](/img/structure/B1520324.png)
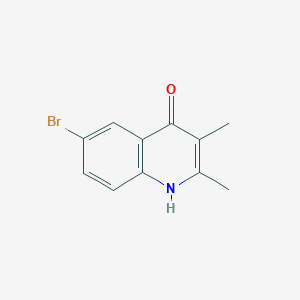

![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)

